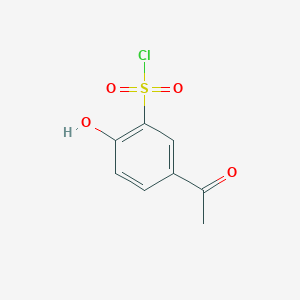

5-Acetyl-2-hydroxybenzene-1-sulfonyl chloride

CAS No.:

Cat. No.: VC17520340

Molecular Formula: C8H7ClO4S

Molecular Weight: 234.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7ClO4S |

|---|---|

| Molecular Weight | 234.66 g/mol |

| IUPAC Name | 5-acetyl-2-hydroxybenzenesulfonyl chloride |

| Standard InChI | InChI=1S/C8H7ClO4S/c1-5(10)6-2-3-7(11)8(4-6)14(9,12)13/h2-4,11H,1H3 |

| Standard InChI Key | VEYMPVDDUWFNLS-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)O)S(=O)(=O)Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity

5-Acetyl-2-hydroxybenzene-1-sulfonyl chloride features a benzene ring substituted at the 1-position with a sulfonyl chloride group (-SO₂Cl), at the 2-position with a hydroxyl group (-OH), and at the 5-position with an acetyl group (-COCH₃). The molecular formula C₈H₇ClO₄S corresponds to a calculated exact mass of 234.66 g/mol . Its structure is closely related to 5-acetyl-2-chlorobenzene-1-sulfonyl chloride (C₈H₆Cl₂O₃S), where the hydroxyl group is replaced by chlorine, resulting in distinct reactivity and stability profiles .

Physicochemical Properties

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 234.66 g/mol | |

| Solubility | Reacts with polar solvents | |

| Stability | Moisture-sensitive | |

| Hazard Classification | UN# 2928 (Class 6.1 and 8) |

The sulfonyl chloride group confers high reactivity toward nucleophiles, enabling reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or thiosulfonates .

Synthesis and Reaction Pathways

Primary Synthetic Route

The most common synthesis involves treating 5-acetyl-2-hydroxybenzenesulfonic acid with thionyl chloride (SOCl₂) under inert conditions. The reaction proceeds via nucleophilic acyl substitution, where the sulfonic acid’s hydroxyl group is replaced by chlorine. Key steps include:

-

Activation: SOCl₂ reacts with the sulfonic acid to form a chlorosulfite intermediate.

-

Chlorination: Elimination of SO₂ and HCl yields the sulfonyl chloride .

Reaction conditions typically require anhydrous solvents (e.g., dichloromethane) and temperatures between 0–25°C to minimize side reactions .

Analytical Characterization

Spectroscopic Techniques

-

NMR Spectroscopy:

-

IR Spectroscopy: Strong absorptions at 1370 cm⁻¹ (S=O asymmetric stretch) and 1180 cm⁻¹ (S=O symmetric stretch).

Chromatographic Methods

Reverse-phase HPLC with UV detection (λ = 254 nm) is employed for purity assessment, though specific retention data remain unpublished .

Applications in Drug Discovery and Material Science

Material Science

The acetyl and hydroxyl groups enable coordination to metal centers, suggesting utility in catalysis or metal-organic frameworks (MOFs). Sulfonyl chlorides also serve as precursors for sulfonated polymers used in ion-exchange membranes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume